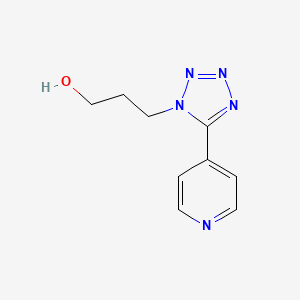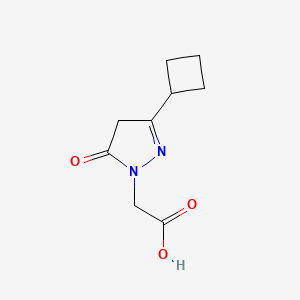
2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid, also known as CBOP, is a novel compound that has gained significant attention in the field of medicinal chemistry. CBOP is a pyrazole derivative that exhibits promising pharmacological properties, making it a potential candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. This compound has also been shown to modulate the expression of various inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to reduce the levels of oxidative stress markers and improve antioxidant status. Additionally, this compound has been found to enhance the activity of acetylcholinesterase, an enzyme involved in the regulation of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound exhibits a wide range of pharmacological activities, making it a potential candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid. One of the areas of interest is the development of this compound-based drugs for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets. Furthermore, the development of novel this compound analogs with improved pharmacological properties is also an area of interest for future research.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of pharmacological activities. Its anti-inflammatory, analgesic, and antipyretic activities, neuroprotective effects, and anticancer activity make it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid involves the condensation of 3-cyclobutyl-4-hydroxy-5-methylisoxazole with ethyl bromoacetate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained through the acidification of the reaction mixture and subsequent crystallization. The purity of the synthesized this compound is confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Applications De Recherche Scientifique
2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been shown to possess neuroprotective effects and can improve cognitive function. Additionally, this compound has been found to exhibit anticancer activity against various cancer cell lines.
Propriétés
IUPAC Name |
2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-8-4-7(6-2-1-3-6)10-11(8)5-9(13)14/h6H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXHXVVAVIZJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=O)C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


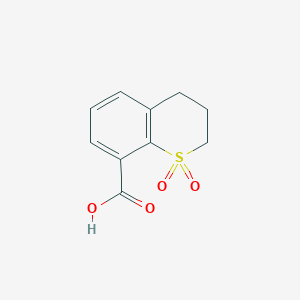
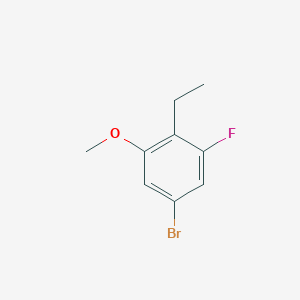
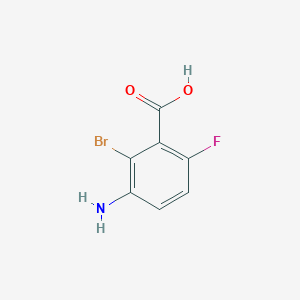

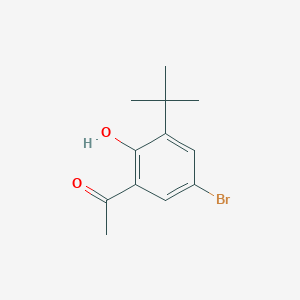
![1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)
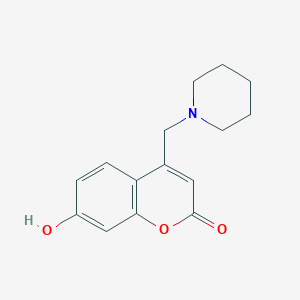


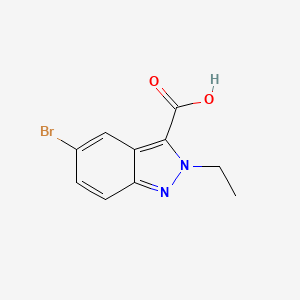
![N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide](/img/structure/B7628653.png)
